molecular formula C17H12FN5O B2553458 6-[(2-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892479-39-9

6-[(2-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2553458
CAS No.: 892479-39-9
M. Wt: 321.315
InChI Key: VGNLWEBYEJWFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C17H12FN5O and its molecular weight is 321.315. The purity is usually 95%.
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Scientific Research Applications

Phosphodiesterase Inhibition for Cognitive Impairment Treatment

Research into the compound "6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one" and its derivatives has shown promise in the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A study by Li et al. (2016) discovered potent and selective inhibitors of phosphodiesterase 1 (PDE1) from a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, indicating potential applications in addressing cognitive deficits linked to schizophrenia and Alzheimer's disease among other central nervous system disorders (Li et al., 2016).

Antimicrobial Activity

Farghaly and Hassaneen (2013) synthesized new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, showcasing their antimicrobial activities. These compounds displayed excellent activity against a range of microorganisms except for specific resistant strains, highlighting their potential as antimicrobial agents (Farghaly & Hassaneen, 2013).

Anticancer Agents with Unique Mechanism of Action

A series of triazolopyrimidines described by Zhang et al. (2007) were identified as anticancer agents with a novel mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a unique pathway to overcome resistance in cancer treatment (Zhang et al., 2007).

Hydrogen-Bonded Supramolecular Assemblies

The compound's derivatives have also found applications in the development of novel crown-containing hydrogen-bonded supramolecular assemblies. Fonari et al. (2004) explored the dihydropyrimidine-2,4-(1H,3H)-dione functionality, demonstrating its suitability for co-crystallization with diaza-18-crown-6 to form complex 2D and 3D networks through extensive hydrogen bonding, indicating potential uses in material science (Fonari et al., 2004).

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. Some similar compounds are known to have specific safety concerns . Always handle such compounds with appropriate personal protective equipment and in a controlled environment.

Future Directions

The future research directions for such compounds could involve the synthesis of new analogues with improved properties, the exploration of new synthetic methods, and the investigation of new biological activities . The development of more potent and selective inhibitors is a key area of ongoing research .

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O/c18-14-9-5-4-6-12(14)10-22-11-19-16-15(17(22)24)20-21-23(16)13-7-2-1-3-8-13/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNLWEBYEJWFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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